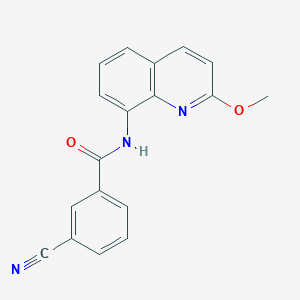

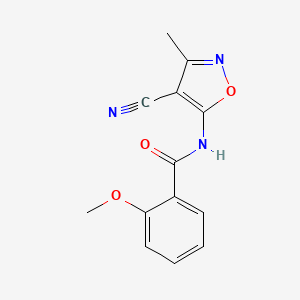

3-cyano-N-(2-methoxyquinolin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

An efficient copper-mediated tandem C (sp2)–H amination to provide quinazolinones from N- (quinolin-8-yl)benzamide and amidine hydrochlorides has been developed . This process can afford rather complex products in a single step synthesis from easily available starting materials using 8-aminoquinoline as a removable bidentate directing group .Molecular Structure Analysis

The molecular structure of “3-cyano-N-(2-methoxyquinolin-8-yl)benzamide” can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR . These methods provide detailed information about the molecular structure and the functional groups present in the compound.Chemical Reactions Analysis

The compound “3-cyano-N-(2-methoxyquinolin-8-yl)benzamide” can undergo various chemical reactions. For instance, it can participate in a copper-mediated synthesis of quinazolin-4 (3H)-ones from N- (quinolin-8-yl)benzamide and amidine hydrochlorides . This reaction involves a single electron transfer (SET) pathway in most cases .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyano-N-(2-methoxyquinolin-8-yl)benzamide” can be significantly changed by linking different substituents onto the quinoline parent ring . This has the potential for future applications of economic value .Scientific Research Applications

Cyclization Reactions and Derivative Synthesis

- Cobalt-Catalyzed Cyclizations : A study demonstrated the cyclization of substituted N-methoxy benzamides with alkynes, facilitated by an affordable cobalt complex, to produce isoquinolone derivatives. This reaction showcases the versatility of benzamide derivatives in synthesizing complex heterocyclic structures which are crucial in medicinal chemistry (Sivakumar, Vijeta, & Jeganmohan, 2016).

Heterocycle Formation

- Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : Benzamide derivatives have been utilized in the synthesis of tetrahydropyrimidoquinoline, highlighting their role in constructing complex heterocyclic compounds which have potential pharmaceutical applications (Elkholy & Morsy, 2006).

Fluorinated Heterocycles Synthesis

- Synthesis of Fluorinated Heterocycles : Fluorine-containing heterocycles, crucial in pharmaceuticals and agrochemicals, were synthesized via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This research underscores the importance of benzamide derivatives in introducing fluorine into heterocycles, enhancing their biological activities and physical properties (Wu et al., 2017).

Mechanistic Insights and Novel Reactions

- Novel Ring Expansion : A unique ring expansion was observed during the cyclization of N-methoxy-N-acylnitrenium ions generated from N-methoxyamides, leading to the synthesis of 1,5-benzodiazonine derivatives. This study highlights the complex reactivity patterns of benzamide derivatives and their potential in generating novel heterocyclic compounds (Kikugawa & Kawase, 1991).

Oxidative Coupling and Isoindolone Synthesis

- Oxidative Coupling to Isoindolones : Research demonstrated a copper-mediated oxidative coupling of benzamides with maleimides, leading to the synthesis of isoindolone-incorporated spirosuccinimides. These compounds are of interest in medicinal chemistry, showcasing the role of benzamide derivatives in forming complex, biologically relevant structures (Miura, Hirano, & Miura, 2015).

Safety and Hazards

Based on the safety data sheet of a similar compound, Benzamide , it can be inferred that “3-cyano-N-(2-methoxyquinolin-8-yl)benzamide” might be harmful if swallowed and suspected of causing genetic defects. It’s advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Mechanism of Action

Target of Action

It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

Cyanoacetamide derivatives are known to undergo various condensation and substitution reactions due to the active hydrogen on c-2 of these compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents .

Biochemical Pathways

It is known that cyanoacetamide derivatives are used to build various organic heterocycles , which can affect a wide range of biochemical pathways.

Result of Action

It is known that cyanoacetamide derivatives have diverse biological activities , which suggests that this compound could have multiple effects at the molecular and cellular level.

Action Environment

It is known that the reaction of cyanoacetamide derivatives can be accelerated under microwave irradiation .

properties

IUPAC Name |

3-cyano-N-(2-methoxyquinolin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-23-16-9-8-13-5-3-7-15(17(13)21-16)20-18(22)14-6-2-4-12(10-14)11-19/h2-10H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEJVEASGJFFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC(=C3)C#N)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(2-methoxyquinolin-8-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995996.png)

![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2996001.png)

![3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B2996002.png)

![1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2996003.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2996010.png)

![4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2996017.png)